molecular formula C14H17N3O2 B3127918 (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate CAS No. 338757-27-0

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate

Cat. No.: B3127918
CAS No.: 338757-27-0
M. Wt: 259.3 g/mol
InChI Key: ZJFWVBPVSMMDJR-UHFFFAOYSA-N
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Description

“(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate” is a chemical compound with the molecular formula C14H17N3O2 . It is also known as (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,2-dimethylpropanoate .

Scientific Research Applications

Synthesis and Material Development

  • Proton-Conducting Monomers Synthesis : A novel proton-conducting monomer was synthesized using chloromethyl pivalate through azide substitution, cycloaddition, and Williamsen synthesis. This work contributes to the development of materials with potential applications in proton exchange membranes for fuel cells (Jin Su-jing, 2013).

  • Polymer Research : New copolymers of methyl acrylate with 1-vinylimidazole, 1-vinyl-1,2,4-triazole, and 4-vinyl-1,2,3-triazole were synthesized by radical copolymerization. These copolymers have been studied for their thermoresponsive properties and potential in nucleic acids delivery to living cells, indicating their application in biotechnology and medicine (M. S. Strelova et al., 2021).

Structural Analysis and Chemical Properties

  • Crystal Structure Investigations : Studies on the crystal structures of various (1-phenyl-1H-1,2,3-triazol-4-yl)methyl derivatives reveal insights into their molecular configurations, highlighting their utility in understanding molecular interactions and designing compounds with desired properties (Daniel Gonzaga et al., 2016).

  • Antifungal and Antibacterial Activities : Several 1,2,3-triazole derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. These studies suggest the potential of these compounds in developing new antimicrobial agents (B. S. Kumar et al., 2017).

Drug Discovery and Bioactive Compound Synthesis

  • Novel Compounds Against Mycobacterium tuberculosis : Research on 4-substituted N-phenyl-1,2,3-triazole derivatives, using click chemistry, led to compounds with significant activity against Mycobacterium tuberculosis. These findings open avenues for developing new treatments for tuberculosis (N. Boechat et al., 2011).

  • Cytotoxicity Evaluation for Cancer Research : The synthesis and cytotoxicity evaluation of novel thiazoles, thiadiazoles, and triazolopyrimidinones incorporating the triazole moiety have been conducted. This research highlights the potential of these compounds in cancer therapy, with certain derivatives showing promising antitumor activity (S. M. Gomha et al., 2015).

Properties

IUPAC Name

(1-phenyltriazol-4-yl)methyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)13(18)19-10-11-9-17(16-15-11)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFWVBPVSMMDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=CN(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401181592
Record name (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338757-27-0
Record name (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2,2-dimethylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338757-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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